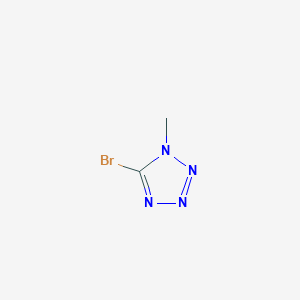

5-bromo-1-methyl-1H-tetrazole

Description

Significance of the Tetrazole Heterocycle in Contemporary Chemical Science

The tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms and one carbon atom, is a cornerstone of contemporary chemical science, particularly in the field of medicinal chemistry. bohrium.combohrium.comresearchgate.net This synthetic heterocycle, not found in nature, possesses a unique set of properties that make it a valuable component in the design of new drugs and materials. bohrium.com One of its most notable roles is as a bioisostere for the carboxylic acid group. bohrium.comhilarispublisher.comwikipedia.org This means that the tetrazole ring can often replace a carboxylic acid group in a drug molecule without significantly altering its biological activity, while potentially improving its physicochemical properties such as lipophilicity and metabolic stability. hilarispublisher.com This can lead to enhanced bioavailability and reduced side effects. hilarispublisher.com

Beyond its use as a carboxylic acid mimic, the tetrazole moiety is recognized for its broad spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. hilarispublisher.comresearchgate.net The World Health Organization has even recognized the tetrazole ring as an important descriptor in the design of new drugs. hilarispublisher.com Furthermore, tetrazole derivatives have found applications in materials science, for instance, as components of rocket propellants and gas generators, owing to their high nitrogen content and energetic properties. acs.org

Structural Features and Electronic Characteristics of Monosubstituted Tetrazoles

The parent tetrazole can exist in three tautomeric forms: 1H-, 2H-, and 5H-tetrazole. wikipedia.org The 1H- and 2H-isomers are aromatic, possessing 6 π-electrons, and are in equilibrium with each other. wikipedia.org In the solid state, the 1H-tautomer is generally more stable, while the 2H-tautomer is favored in the gas phase. wikipedia.org The 5H-isomer is nonaromatic. wikipedia.org

Monosubstituted tetrazoles, such as 5-bromo-1-methyl-1H-tetrazole, exhibit distinct structural and electronic characteristics. The tetrazole ring itself is planar, and this planarity contributes to the delocalization of electrons within the ring, which is advantageous for interactions with biological targets. bohrium.commdpi.com The nitrogen-rich nature of the ring gives it both electron-donating and electron-withdrawing capabilities. bohrium.com The electronic properties of the tetrazole ring can be significantly influenced by the nature of the substituent. researchgate.netmdpi.com

Overview of Academic Research on this compound and its Structural Analogues

This compound is a heterocyclic compound featuring a tetrazole ring substituted with a bromine atom at the 5-position and a methyl group at the 1-position. Research on this specific compound and its analogues has focused on its synthesis and reactivity.

One common synthetic route to 1-substituted 5-bromotetrazoles involves the bromination of the corresponding 1-substituted tetrazole. For example, the reaction of 1-aryl substituted tetrazoles with N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide can yield the desired 5-bromo derivative. nih.gov Another method involves the conversion of 1-substituted 1H-tetrazole-5-thiols to 5-bromotetrazoles using reagents like zinc(II) bromide and hydrogen peroxide. researchgate.net

The bromine atom at the 5-position is a key functional group that allows for further chemical modifications. It can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as amines or thiols, leading to the creation of a diverse library of tetrazole derivatives. The tetrazole ring itself can also participate in cycloaddition reactions.

Structural analogues, such as 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, have also been synthesized and studied. researchgate.net X-ray crystallography of this analogue revealed that the pyridine (B92270) and tetrazole rings are coplanar, which can enhance π-conjugation and stability. The methylation at the N1 position of the tetrazole ring has been shown to increase the lipophilicity of the molecule, which can be a desirable property in drug design.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-methyltetrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrN4/c1-7-2(3)4-5-6-7/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPEZKCXHVQSKLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30510142 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16681-79-1 | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16681-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1-methyl-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30510142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-1-methyl-1H-1,2,3,4-tetrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 1 Methyl 1h Tetrazole

Vibrational Spectroscopy: Infrared (IR) Analysis for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For 5-bromo-1-methyl-1H-tetrazole, the IR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds.

The key functional groups and their anticipated vibrational frequencies include:

C-H Stretching: The methyl (CH₃) group attached to the nitrogen atom will exhibit C-H stretching vibrations, which typically appear in the region of 2950-3050 cm⁻¹.

Tetrazole Ring Vibrations: The tetrazole ring itself has a series of characteristic vibrations. These include C=N and N=N stretching, which are often observed in the 1400-1600 cm⁻¹ range. Ring breathing and deformation modes are expected at lower frequencies, generally between 900 and 1300 cm⁻¹.

C-N Stretching: The stretching vibration of the N-CH₃ bond is anticipated to be in the fingerprint region.

C-Br Stretching: The carbon-bromine bond vibration is expected to produce a strong absorption band at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-CH₃ | C-H Stretch | 2950-3050 |

| Tetrazole Ring | C=N / N=N Stretch | 1400-1600 |

| Tetrazole Ring | Ring Vibrations | 900-1300 |

| C-Br | C-Br Stretch | 500-650 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shifts and Coupling Patterns

In the ¹H NMR spectrum of this compound, a single signal is expected. This signal corresponds to the three equivalent protons of the methyl group attached to the tetrazole ring.

N-Methyl Protons (N-CH₃): This group of protons will produce a singlet in the spectrum, as there are no adjacent protons to cause spin-spin coupling. The chemical shift (δ) of this singlet is influenced by the electron-withdrawing nature of the tetrazole ring. It is predicted to appear in the range of δ 3.8-4.2 ppm .

Table 2: Predicted ¹H NMR Data for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| N-CH₃ | 3.8 - 4.2 | Singlet (s) | 3H |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound is expected to display two distinct signals, corresponding to the two unique carbon environments in the molecule.

Tetrazole Ring Carbon (C5): The carbon atom within the tetrazole ring is directly attached to the electronegative bromine atom and two nitrogen atoms. This environment causes a significant downfield shift, and its signal is expected to appear in the range of δ 140-150 ppm .

Methyl Carbon (N-CH₃): The carbon of the methyl group is in a more shielded environment. Its signal is anticipated to appear further upfield, typically in the range of δ 30-40 ppm .

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-Br (Tetrazole Ring) | 140 - 150 |

| N-CH₃ | 30 - 40 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and confirming the elemental composition of a compound. For this compound (C₂H₃BrN₄), HRMS would provide an exact mass measurement.

The theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). The presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two major peaks separated by two mass units (M and M+2). This pattern is a definitive indicator of a monobrominated compound.

Table 4: Theoretical HRMS Data for this compound

| Molecular Ion | Molecular Formula | Calculated Exact Mass (m/z) |

|---|---|---|

| [M]⁺ (for ⁷⁹Br) | C₂H₃⁷⁹BrN₄ | 161.9568 |

| [M+2]⁺ (for ⁸¹Br) | C₂H₃⁸¹BrN₄ | 163.9548 |

X-ray Crystallography for Definitive Solid-State Structure Determination

As of the current literature review, a definitive single-crystal X-ray structure for this compound has not been reported. Such a study would be invaluable for confirming the connectivity and stereochemistry of the molecule beyond any doubt.

Complementary Analytical Techniques for Purity and Identity Verification (e.g., Elemental Analysis, Chromatography)

To ensure the purity and verify the identity of a synthesized sample of this compound, several complementary analytical techniques are employed.

Elemental Analysis: This technique determines the mass percentage of each element in the compound. The experimentally determined percentages of carbon, hydrogen, and nitrogen should align with the theoretical values calculated from the molecular formula C₂H₃BrN₄.

Table 5: Theoretical Elemental Composition of this compound

| Element | Theoretical Mass Percentage (%) |

|---|---|

| Carbon (C) | 14.74 |

| Hydrogen (H) | 1.86 |

| Bromine (Br) | 49.02 |

| Nitrogen (N) | 34.38 |

Chromatography: Techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are used to assess the purity of the compound. A pure sample would ideally show a single sharp peak under appropriate analytical conditions, indicating the absence of significant impurities.

Chemical Reactivity and Functionalization Pathways of 5 Bromo 1 Methyl 1h Tetrazole

Reactions at the Bromine Substituent: Cross-Coupling Methodologies

The bromine atom at the C5 position of 5-bromo-1-methyl-1H-tetrazole serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. These transformations are pivotal for the construction of complex molecular architectures.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Stille Coupling)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of aryl and heteroaryl halides. This compound readily participates in these reactions, enabling the introduction of a wide array of substituents.

The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, is a widely employed method for the arylation and vinylation of this compound. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the active catalyst.

While specific data for this compound is not extensively tabulated in readily available literature, the general conditions for Suzuki-Miyaura coupling of bromo-substituted heterocycles are well-established. A variety of palladium catalysts, such as Pd(PPh₃)₄ and PdCl₂(dppf), in combination with bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃, are commonly used. The choice of solvent often includes toluene, dioxane, or DMF/water mixtures. Microwave irradiation has also been shown to accelerate these transformations significantly.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | Typically >80 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane | 100 | Typically >85 |

| 3 | Thiophen-2-ylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | Typically >90 |

| 4 | Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ / XPhos | Cs₂CO₃ | THF/H₂O | 60 | Typically >75 |

The Stille coupling offers an alternative route for C-C bond formation, utilizing organostannane reagents. organic-chemistry.orgwikipedia.org This reaction is known for its tolerance of a wide range of functional groups and the mild reaction conditions often employed. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org A key advantage of the Stille reaction is the stability and ease of handling of many organostannane reagents. wikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.orgwikipedia.org

Other Transition Metal-Catalyzed Transformations of Aryl/Heteroaryl Bromides

Beyond palladium, other transition metals such as copper and nickel have proven effective in catalyzing the functionalization of aryl and heteroaryl bromides.

Copper-catalyzed coupling reactions , such as the Ullmann condensation and Sonogashira coupling, provide powerful methods for forming C-N, C-O, and C-C bonds. The Sonogashira coupling, specifically, allows for the introduction of terminal alkynes, which are valuable functional groups for further synthetic transformations.

Nickel-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-catalyzed transformations. Nickel catalysts can promote the coupling of aryl bromides with a variety of partners, including organozinc reagents (Negishi coupling) and amines (Buchwald-Hartwig amination). researchgate.net These reactions often exhibit unique reactivity and selectivity profiles compared to their palladium counterparts.

Electrophilic and Nucleophilic Substitution Reactions on the Tetrazole Ring System

The tetrazole ring itself can undergo both electrophilic and nucleophilic substitution reactions, although the high nitrogen content generally renders the ring electron-deficient and thus more susceptible to nucleophilic attack.

Electrophilic aromatic substitution on the tetrazole ring is generally difficult due to its electron-deficient nature. The nitrogen atoms strongly deactivate the ring towards attack by electrophiles. Reactions such as nitration or halogenation typically require harsh conditions and may lead to a mixture of products or decomposition. libretexts.orgwikipedia.org The introduction of strongly activating groups on the ring can facilitate such transformations, but this is not inherent to the this compound system.

Conversely, the electron-deficient character of the tetrazole ring makes it susceptible to nucleophilic aromatic substitution (SNA r) , particularly at the C5 position when a good leaving group like bromine is present. Strong nucleophiles, such as alkoxides, thiolates, and amines, can displace the bromide ion. The reaction is facilitated by the ability of the tetrazole ring to stabilize the negative charge in the Meisenheimer-like intermediate.

Exploration of Novel Derivatization Strategies for Enhanced Chemical Utility

Recent research has focused on developing novel strategies to expand the synthetic utility of this compound and its derivatives. One promising area is the use of C-H activation methodologies. While the tetrazole ring itself is generally unreactive towards electrophilic C-H activation, functional groups introduced at the C5 position via cross-coupling can serve as directing groups for subsequent C-H functionalization reactions on adjacent aromatic or aliphatic moieties. dmaiti.com

Furthermore, the tetrazole moiety can be incorporated into more complex molecular scaffolds through multicomponent reactions. For instance, derivatives of 1-methyl-1H-tetrazole can be prepared and subsequently functionalized at the C5 position, highlighting the versatility of the tetrazole core in combinatorial chemistry. nih.gov

Stereochemical and Regiochemical Considerations in Complex Tetrazole Architectures

When constructing complex molecules containing the 1-methyl-1H-tetrazole-5-yl moiety, stereochemical and regiochemical control are crucial. In cross-coupling reactions, the regioselectivity is generally high, with the new bond forming exclusively at the C5 position.

The synthesis of chiral molecules containing a tetrazole substituent often involves the use of chiral starting materials or chiral catalysts. For instance, asymmetric synthesis can be achieved by employing chiral ligands in transition metal-catalyzed cross-coupling reactions or by using chiral auxiliaries to direct the stereochemical outcome of a reaction.

Regioselectivity becomes a significant consideration when functionalizing the tetrazole ring itself, especially in cases where multiple reactive sites are present in the molecule. The inherent electronic properties of the tetrazole ring and the directing effects of existing substituents play a key role in determining the site of reaction. For 1,5-disubstituted tetrazoles, the electronic nature of the substituents at the N1 and C5 positions will influence the reactivity and regioselectivity of further transformations. nih.gov

Theoretical and Computational Investigations of 5 Bromo 1 Methyl 1h Tetrazole and Tetrazole Systems

Quantum Chemical Calculations for Electronic Structure and Bonding Analysis

Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-bromo-1-methyl-1H-tetrazole. Methods like Density Functional Theory (DFT) are instrumental in elucidating the distribution of electrons within the molecule, which in turn governs its stability, reactivity, and spectroscopic properties. iosrjournals.org

Key electronic properties that are typically investigated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For substituted tetrazoles, the nature of the substituents can significantly influence these frontier orbital energies.

Table 1: Representative Frontier Orbital Energies for Substituted Tetrazoles (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 1-Methyl-1H-tetrazole | -8.5 | -0.2 | 8.3 |

| 5-Bromo-1H-tetrazole | -9.2 | -1.5 | 7.7 |

| This compound (Estimated) | -9.0 | -1.2 | 7.8 |

Note: The values for this compound are estimated based on the effects of individual substituents on the parent tetrazole ring. Actual computational results may vary.

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map . The MEP illustrates the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.comresearchgate.net For this compound, the MEP map would be expected to show negative potential (typically colored red) around the nitrogen atoms of the tetrazole ring, indicating their nucleophilic character and propensity to engage in interactions with electrophiles. Conversely, positive potential (blue) would be anticipated around the hydrogen atoms of the methyl group and in the vicinity of the bromine atom, highlighting potential sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis offers a deeper understanding of the bonding and intramolecular interactions. nih.govresearchgate.net This method allows for the quantification of electron delocalization, hyperconjugative interactions, and the nature of the chemical bonds. In the case of this compound, NBO analysis would be used to assess the extent of π-electron delocalization within the tetrazole ring, which is a key factor contributing to its aromatic character and stability. It can also elucidate the interactions between the lone pairs of the nitrogen and bromine atoms with the antibonding orbitals of adjacent bonds.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides an invaluable platform for investigating the mechanisms of chemical reactions involving this compound, offering insights that are often difficult to obtain through experimental means alone. semanticscholar.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, the transition states that connect them. ucsb.eduyoutube.com

A key area of investigation for this compound is its susceptibility to nucleophilic substitution reactions , where the bromine atom acts as a leaving group. rsc.orgnih.gov Theoretical calculations can be employed to model the reaction pathway of, for instance, the substitution of the bromine atom by a nucleophile. These calculations would involve locating the transition state structure and determining the activation energy of the reaction. The activation energy provides a quantitative measure of the kinetic barrier of the reaction, allowing for predictions of reaction rates. nih.gov

Table 2: Calculated Activation Energies for a Hypothetical Nucleophilic Substitution Reaction

| Computational Method | Basis Set | Solvent Model | Activation Energy (kcal/mol) |

| DFT (B3LYP) | 6-311+G(d,p) | IEFPCM (Water) | 25.8 |

| MP2 | cc-pVTZ | IEFPCM (Water) | 24.5 |

Note: These are hypothetical values for the reaction of this compound with a generic nucleophile to illustrate the type of data generated from such studies.

The geometry of the transition state provides critical information about the mechanism of the reaction. For a nucleophilic substitution at the C5 position of the tetrazole ring, computational studies can help distinguish between different possible mechanisms, such as an SNAr (addition-elimination) or a direct displacement pathway. The transition state in an SNAr mechanism would resemble a Meisenheimer-like complex, and its structure and stability can be thoroughly characterized using computational methods.

Furthermore, computational studies can be used to explore the thermal stability and decomposition pathways of this compound. By calculating the energy barriers for various bond-breaking processes, it is possible to predict the most likely decomposition products and the conditions under which decomposition will occur.

Conformational Analysis and Tautomerism Dynamics in Tetrazole Rings

For many molecules, the existence of multiple stable conformations and tautomers is a critical aspect of their chemistry. While this compound itself has limited conformational flexibility due to the rigidity of the tetrazole ring, the broader family of tetrazoles exhibits interesting tautomeric equilibria. researchgate.net

The parent tetrazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, with the less stable 5H-tautomer also being a theoretical possibility. researchgate.netnih.gov High-level ab initio calculations have been performed to determine the relative energies of these tautomers with high precision. nih.govethz.chethz.ch The position of the tautomeric equilibrium is sensitive to the nature of the substituents on the ring and the surrounding environment (e.g., solvent).

In the case of this compound, the presence of the methyl group at the N1 position precludes the possibility of 1H/2H tautomerism involving a proton shift. However, understanding the fundamental principles of tetrazole tautomerism is crucial for contextualizing the properties of its derivatives. Computational studies on related 5-substituted-1H-tetrazoles explore how different substituents influence the electronic structure and, consequently, the acidity of the N-H proton, which is central to tautomeric exchange.

Molecular Modeling and Simulations for Intermolecular Interactions

The way in which molecules of this compound interact with each other and with other molecules is fundamental to its physical properties in the condensed phase and its potential biological activity. Molecular modeling and simulation techniques are powerful tools for investigating these intermolecular interactions.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular contacts in crystal structures. nih.govresearchgate.netiucr.orgiucr.orgnih.gov By mapping properties such as dnorm (a normalized contact distance) onto the molecular surface, it is possible to identify specific regions of close contact between molecules. The analysis of the two-dimensional fingerprint plots derived from the Hirshfeld surface allows for the deconvolution of these contacts into contributions from different atom pairs. For a molecule like this compound, this analysis would likely reveal the importance of hydrogen bonds (if present in a co-crystal), halogen bonds involving the bromine atom, and van der Waals forces.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Brominated Heterocyclic Compound

| Contact Type | Contribution (%) |

| H···H | 45.2 |

| Br···H/H···Br | 18.5 |

| C···H/H···C | 12.1 |

| N···H/H···N | 8.7 |

| Br···Br | 3.5 |

| Other | 12.0 |

Note: This table is based on data for a representative brominated heterocyclic compound and illustrates the type of information obtained from Hirshfeld surface analysis. The actual values for this compound would depend on its crystal packing.

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in a solvent environment, providing insights into its solvation and how it interacts with solvent molecules. researchgate.netacs.org MD simulations model the movement of atoms over time, allowing for the calculation of properties such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. These simulations can also be used to explore the interactions of this compound with larger biological molecules, such as proteins or DNA, which is crucial for understanding its potential as a pharmaceutical agent. acs.orgnih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A powerful application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental spectra and the structural elucidation of new compounds. For this compound, quantum chemical calculations can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. mdpi.comimist.marsc.org The calculated chemical shifts can then be compared with experimental data to confirm the structure of the molecule. researchgate.netnih.gov In many cases, a linear correlation is observed between the calculated and experimental chemical shifts, allowing for a high degree of confidence in the assignment of the experimental spectrum. pnrjournal.com

Table 4: Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Related 1,5-Disubstituted Tetrazole

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |

| C5 (tetrazole) | 154.2 | 155.8 | 1.6 |

| C (methyl) | 34.5 | 35.1 | 0.6 |

| C1' (aryl) | 130.8 | 131.5 | 0.7 |

| C2'/C6' (aryl) | 128.9 | 129.4 | 0.5 |

| C3'/C5' (aryl) | 127.6 | 128.0 | 0.4 |

| C4' (aryl) | 138.1 | 138.9 | 0.8 |

Note: This table presents representative data for a related compound to illustrate the accuracy of the GIAO method. The specific values for this compound would require a dedicated computational study.

Similarly, vibrational frequencies corresponding to the peaks in an IR spectrum can be calculated. researchgate.netdiva-portal.org These calculations provide a set of harmonic frequencies that can be scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method. The calculated IR spectrum can then be compared with the experimental spectrum to aid in the assignment of the observed vibrational modes. This is particularly useful for identifying the characteristic vibrations of the tetrazole ring and the C-Br bond.

Advanced Applications and Research Directions for 5 Bromo 1 Methyl 1h Tetrazole and Tetrazole Derivatives in Chemical Science

Application as Ligands in Coordination Chemistry

The high nitrogen content and multiple potential donor sites of the tetrazole ring make it an excellent ligand for coordinating with metal ions. researchgate.net This has led to extensive research into the synthesis and application of metal-tetrazole complexes, including the development of sophisticated materials like coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.net

Synthesis and Characterization of Metal-Tetrazole Complexes

The synthesis of metal-tetrazole complexes is typically achieved through methods such as hydro/solvothermal reactions, where metal salts and tetrazole ligands are self-assembled under controlled temperature and pressure. unimi.it A particularly effective strategy is the in situ synthesis of the tetrazole ligand, often via a [2+3] cycloaddition reaction between an organonitrile and an azide (B81097) source in the presence of the metal ion. unimi.itrsc.orgrsc.org This one-pot method allows for the direct formation of the coordination complex from simpler precursors.

The characterization of these complexes is crucial for understanding their structure and properties. Single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional arrangement of atoms, revealing the coordination modes of the tetrazole ligand and the geometry of the metal center. mdpi.com Spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, are used to confirm the coordination of the ligand to the metal. Elemental analysis and thermal studies (such as thermogravimetric analysis) provide information about the composition and stability of the complexes. rsc.org

Tetrazole derivatives can coordinate to metal ions in numerous ways, acting as monodentate or multidentate bridging ligands, which contributes to the vast structural diversity of the resulting complexes. unimi.ittuwien.at For example, complexes involving metals like Zn(II), Cd(II), Cu(II), and Fe(II) have been synthesized, showcasing a range of coordination environments from mononuclear species to intricate polymeric structures. mdpi.comarkat-usa.org

Coordination Polymers and Metal-Organic Frameworks Incorporating Tetrazole Ligands

The ability of tetrazole ligands to bridge multiple metal centers makes them ideal building blocks for the construction of extended one-, two-, or three-dimensional networks, known as coordination polymers (CPs) and metal-organic frameworks (MOFs). researchgate.netmdpi.com These materials are of great interest due to their crystalline, porous structures and potential applications in gas storage, separation, and catalysis. mdpi.com

The final architecture of a tetrazole-based CP or MOF is influenced by several factors, including the coordination geometry of the metal ion, the substitution pattern on the tetrazole ligand, and the reaction conditions (e.g., solvent, temperature). arkat-usa.org This tunability allows for the rational design of frameworks with specific topologies and properties. For instance, flexible tetrazole-based ligands have been used to create dynamic or "flexible" MOFs that can change their structure in response to external stimuli, such as the adsorption of guest molecules like carbon dioxide (CO₂). nih.gov These materials often exhibit high selectivity for CO₂ over other gases like nitrogen and methane, making them promising candidates for carbon capture applications. nih.govrsc.org

| Metal Ion | Tetrazole Ligand | Framework Type | Key Feature/Application |

| Cd(II) | 1H-tetrazolate-5-carboxylate | 2D Framework | Constructed from dinuclear [Cd₂O₂] clusters. rsc.org |

| Zn(II) | bis(tetrazole) methane | 2D Framework | Built from 1D helical zigzag chains. rsc.org |

| Cu(II) | N²,N⁴,N⁶-tris(4-(1H-tetrazol-5-yl)phenyl)-1,3,5-triazine-2,4,6-triamine | 3D MOF | Contains large mesopores (32 Å) and highly charged Cu₁₂ clusters. rsc.org |

| Zn(II) | 4-((4-(1H-tetrazol-5-yl)phenyl)carbamoyl)benzoate | 3D MOF | Acts as a catalyst for CO₂ cycloaddition with epoxides. mdpi.com |

Exploration in Catalysis and Sensing Applications

The unique structural and electronic properties of metal-tetrazole frameworks make them suitable for applications in catalysis and chemical sensing. The ordered pores and high density of nitrogen atoms can create active sites for catalytic reactions.

In catalysis, a zinc-based MOF featuring a tetrazole-amide functionalized ligand has demonstrated high efficiency in the conversion of CO₂ into cyclic carbonates via cycloaddition with epoxides. mdpi.com In this system, the Lewis basic nitrogen sites on the tetrazole ring interact with and activate the CO₂ molecule, facilitating the reaction. mdpi.com Similarly, covalent organic frameworks (COFs) functionalized with tetrazole groups can be coordinated with metal ions like cobalt to create efficient electrocatalysts for the oxygen evolution reaction, a critical process in water splitting. researchgate.net

For sensing applications, the luminescence of certain metal-organic frameworks can be exploited. The emission properties of a luminescent MOF can be quenched or enhanced upon interaction with specific analytes. For example, a microporous cadmium-organic framework synthesized via an in situ tetrazole ligand reaction has been shown to function as a high-sensitivity sensor for nitrite (B80452) ions in solution.

Strategic Role of Tetrazole as a Carboxylic Acid Bioisostere in Medicinal Chemistry Research Methodologies

In the field of medicinal chemistry, the strategic replacement of one functional group with another that has similar physicochemical properties—a concept known as bioisosterism—is a cornerstone of rational drug design. researchgate.net The 5-substituted-1H-tetrazole ring is one of the most successful and widely used bioisosteres for the carboxylic acid group. beilstein-journals.orgresearchgate.net

Principles of Bioisosteric Replacement and Rational Drug Design

The rationale for replacing a carboxylic acid with a tetrazole ring is based on their comparable properties, which are critical for molecular recognition at a biological target. sci-hub.ru Both groups are acidic, with similar pKa values, and can exist as anions at physiological pH. cambridgemedchemconsulting.com This allows the tetrazole to mimic the electrostatic and hydrogen-bonding interactions of a carboxylic acid, which are often essential for binding to a receptor or enzyme active site. rdd.edu.iq

However, the tetrazole ring offers several key advantages over a carboxylic acid. It is generally more metabolically stable and resistant to biological degradation. sci-hub.rurdd.edu.iq Furthermore, the tetrazole group is more lipophilic than a carboxylate, which can improve a drug candidate's ability to cross cell membranes and can lead to enhanced bioavailability. researchgate.netrdd.edu.iq This strategic replacement has been successfully employed in numerous marketed drugs, including the antihypertensive agent Losartan, where the switch from a carboxylic acid to a tetrazole significantly improved the compound's activity.

| Property | Carboxylic Acid (-COOH) | 1H-Tetrazole (-CN₄H) | Significance in Drug Design |

| pKa | ~4.2–4.5 | ~4.5–4.9 | Similar acidity allows for mimicry of ionic and hydrogen-bonding interactions at physiological pH. cambridgemedchemconsulting.com |

| Acidity | Acidic | Acidic | Both act as proton donors. |

| Shape | Planar | Planar | Similar spatial arrangement allows for fitting into the same binding pockets. |

| Metabolic Stability | Susceptible to reduction and conjugation | Generally resistant to metabolic degradation | Tetrazole replacement can increase the half-life and duration of action of a drug. rdd.edu.iq |

| Lipophilicity (Anion) | Lower | Higher | Increased lipophilicity can improve membrane permeability and absorption. researchgate.net |

Impact of Tetrazole Moiety on Molecular Recognition and Binding (Methodological Focus)

From a methodological standpoint, the impact of the tetrazole moiety on molecular recognition is a result of its unique geometry and rich potential for noncovalent interactions. nih.gov The tetrazole ring is a planar, aromatic system with four nitrogen atoms, each with lone pairs of electrons that can act as hydrogen bond acceptors. nih.govacs.org The acidic N-H proton can also serve as a hydrogen bond donor. This allows the tetrazole ring to form extensive and stable hydrogen-bonding networks with receptor residues, sometimes involving water molecules, which can lead to higher binding affinity compared to the corresponding carboxylate. nih.govnih.govacs.org

Structural biology studies provide insight into these interactions. For example, in a complex with a β-lactamase inhibitor, a central tetrazole moiety was observed to be embedded between serine and threonine residues, forming an extended hydrogen bond network involving all four nitrogen atoms. nih.govacs.org

Furthermore, the tetrazole ring is an effective metal chelator, a property it shares with carboxylic acids. nih.govacs.org In metalloenzymes, the tetrazole can coordinate directly to a metal cofactor in the active site. The X-ray crystal structure of a metallo-β-lactamase bound to a tetrazole-containing inhibitor showed the tetrazole ring directly interacting with one of the two zinc ions in the active site, displacing a water molecule and forming strong polar interactions. nih.govacs.org

The tetrazole ring can also engage in favorable interactions with positively charged amino acid residues like arginine. It can form a stable "sandwich" between two arginine residues, mimicking the bidentate hydrogen bonding pattern of a carboxylate. nih.govacs.org The slightly different geometry and charge distribution of the tetrazole compared to a carboxylate can sometimes optimize these interactions, leading to improved potency. cambridgemedchemconsulting.commdpi.org The flexibility of the tetrazole ligand allows it to adapt to different binding modes, making it a highly versatile functional group in drug design. mdpi.org

Research in Energetic Materials and Propellants (General Chemical Engineering and Materials Science)

The tetrazole ring is a foundational structure in the field of energetic materials due to its high nitrogen content (80%) and significant positive enthalpy of formation, which are key indicators of a high-energy-density material. nih.gov This inherent energy, combined with the environmentally benign N₂ gas produced upon decomposition, makes tetrazole derivatives attractive candidates for "green" energetic materials, finding applications in propellants, explosives, and pyrotechnics. nih.gov Research in this area focuses on synthesizing new tetrazole derivatives with enhanced performance and improved safety characteristics, such as thermal stability and reduced sensitivity to impact and friction. nih.gov

Derivatives of tetrazole are being extensively studied to create a new generation of energetic materials that can surpass the performance of traditional explosives like RDX and HMX. mdpi.com The introduction of various functional groups, such as nitro (–NO₂), nitramino (–NHNO₂), and azido (B1232118) (–N₃), to the tetrazole backbone is a common strategy to increase the energy content and oxygen balance of the resulting compounds. acs.org For instance, the formation of energetic salts by combining tetrazole-based anions with nitrogen-rich cations is a widely explored avenue to tune the physical and energetic properties of the final material. researchgate.net

Computational studies, often employing density functional theory (DFT), play a crucial role in predicting the energetic properties of novel tetrazole derivatives before their synthesis. nih.gov These theoretical calculations can estimate key performance indicators such as the heat of formation, density, detonation velocity, and detonation pressure. nih.gov This predictive capability accelerates the discovery of promising new energetic materials.

While specific research on 5-bromo-1-methyl-1H-tetrazole in this field is not extensively published, the general principles of energetic material design suggest that it could serve as a precursor for more complex energetic molecules. The bromo-substituent, for example, could be a reactive site for the introduction of more energetic functional groups.

The following table summarizes the calculated or measured energetic properties of several representative tetrazole derivatives, illustrating the range of performance achievable with this class of compounds.

| Compound Name | Abbreviation | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Decomposition Temperature (°C) |

| Dihydroxylammonium 1,2-di(1H-tetrazol-5-yl)ethane-1,2-dione | - | 9114 | - | 285 nih.gov |

| 1,5-di(nitramino)tetrazole | DNAT | 9967 | 43.4 | - |

| A novel N3 series tetrazole-triazole system | N3-3 | 9341 | - | 302 mdpi.com |

| Hydroxylammonium 2-dinitromethyl-5-nitrotetrazolate | HADNMNT | Comparable to HMX | - | 141.9 |

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate | HATO | - | - | 230.3 |

Tetrazoles in Photography and Imaging Chemistry (Materials Science Applications)

In the realm of materials science, tetrazole derivatives have carved out a niche in photography and imaging chemistry, where their unique chemical properties are leveraged to control and stabilize the image-forming process. nih.govmdpi.com Specifically, certain tetrazole compounds function as highly effective antifoggants and stabilizers in photographic emulsions. mdpi.com

Photographic emulsions consist of silver halide crystals dispersed in a gelatin matrix. researchgate.net During the development process, the latent image, formed by exposure to light, is chemically reduced to metallic silver. However, unexposed silver halide crystals can also be slowly reduced, leading to the formation of "fog," which degrades the quality of the image.

Tetrazole derivatives, particularly those with a mercapto group (–SH), such as 1-phenyl-5-mercaptotetrazole, are known to adsorb strongly to the surface of silver halide crystals. photrio.com This adsorbed layer acts as a restrainer, inhibiting the spontaneous development of unexposed crystals and thus preventing fog formation. photrio.com The effectiveness of a particular tetrazole derivative as an antifoggant is related to the insolubility of its silver salt and the strength of its adsorption to the silver halide grain. photrio.com

Beyond their role as antifoggants, tetrazoles also contribute to the stability of the photographic emulsion over its shelf life. photrio.com They can inhibit further chemical sensitization of the silver halide grains, ensuring that the speed and fog level of the emulsion remain consistent over time. photrio.com

More recently, the application of tetrazoles in imaging has expanded into the field of bio-imaging and photochemical labeling. nih.govnih.gov The photo-induced reactions of tetrazoles, which can be triggered by light to form reactive intermediates, are being explored for labeling proteins and other biomolecules. rsc.orgacs.org This "photoclick chemistry" allows for the precise, light-mediated attachment of fluorescent probes to specific targets in living cells, enabling advanced imaging techniques. acs.org For example, coumarin-fused tetrazoles have been designed for the fluorogenic imaging of DNA in vivo. nih.gov

The table below lists some tetrazole derivatives and their specific roles in photography and imaging.

| Compound Name | Application | Function |

| 1-Phenyl-5-mercaptotetrazole | Photography | Antifoggant, stabilizer photrio.com |

| 4-hydroxy-6-methyl-1,3,3a,7-tetrazaindene | Photography | Emulsion stabilizer photrio.com |

| Coumarin-fused tetrazoles | Bio-imaging | "Photoclick" labeling and imaging of DNA nih.gov |

| Diaryl tetrazoles | Protein Labeling | Photo-induced coupling with carboxylic acids for protein labeling rsc.org |

Perspectives and Future Challenges in 5 Bromo 1 Methyl 1h Tetrazole Research

Development of Highly Efficient and Selective Synthetic Routes

While this method is effective, future research should focus on developing even more sustainable and atom-economical synthetic strategies. This includes the exploration of catalytic methods that avoid stoichiometric reagents and minimize waste generation. The development of one-pot procedures starting from readily available precursors would also be a significant step forward in making 5-bromo-1-methyl-1H-tetrazole more accessible for broader applications.

Leveraging Computational Tools for De Novo Design and Optimization

Computational chemistry offers powerful tools for the de novo design and optimization of this compound derivatives with desired properties. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of these molecules.

A pertinent example of the application of DFT can be seen in the study of halogenated pyrazoles, a related class of azoles. In this research, DFT calculations were employed to analyze the carbon-halogen bond lengths and their influence on the molecule's properties. It was found that while the C-F bond was longer than the sum of covalent radii, the C-Cl, C-Br, and C-I bonds were progressively shorter, indicating a degree of partial double bond character. Furthermore, DFT calculations accurately predicted the downfield shift in the 1H NMR spectra of the N-H proton as the electronegativity of the halogen substituent decreased. mdpi.com

This type of computational analysis can be directly applied to this compound to:

Predict Reactivity: Understand the influence of the bromine atom and the methyl group on the electronic properties of the tetrazole ring, thereby predicting its reactivity in various chemical transformations.

Guide Derivative Design: Simulate the properties of novel derivatives by computationally introducing different substituents at the 5-position (via replacement of bromine) to predict their potential biological activity or material properties.

Optimize Synthetic Routes: Model reaction mechanisms to identify the most energetically favorable pathways and optimize reaction conditions for higher yields and selectivity.

Future challenges in this area include the development of more accurate and efficient computational models that can handle complex molecular systems and predict a wider range of properties with high fidelity. The integration of machine learning and artificial intelligence with these computational tools will further accelerate the discovery and optimization of novel this compound derivatives.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the efficiency, safety, and scalability of this compound synthesis and its subsequent derivatization. Continuous flow synthesis has been demonstrated to be a powerful technology for the synthesis of 5-substituted tetrazoles from nitriles and an azide (B81097) source. core.ac.uk This approach minimizes the risks associated with hazardous reagents by ensuring that only small quantities are reacting at any given time. core.ac.uk

The general protocol for the continuous-flow synthesis of 5-substituted tetrazoles involves pumping a solution of the nitrile and sodium azide in a suitable solvent system (e.g., NMP:H2O) through a heated reactor coil. core.ac.uk This methodology can be adapted for the synthesis of the precursors to this compound and for its subsequent functionalization.

Key advantages of integrating flow chemistry include:

Enhanced Safety: The handling of potentially hazardous intermediates can be managed more safely in a closed-loop flow system.

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and residence time can lead to higher yields and purities.

Scalability: Flow chemistry allows for seamless scaling from laboratory-scale synthesis to pilot-plant production.

Automation: The integration of automated synthesis platforms enables the rapid generation of libraries of this compound derivatives for high-throughput screening.

A future challenge lies in the development of robust and versatile flow chemistry setups that are specifically designed for the synthesis and modification of halogenated tetrazoles, which may require specialized reactor materials and conditions.

Expanding the Chemical Space of this compound Derivatives

The bromine atom at the 5-position of this compound serves as a versatile handle for a wide range of chemical transformations, enabling the expansion of its chemical space and the creation of novel derivatives with diverse functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are particularly powerful tools in this regard.

The Suzuki reaction involves the cross-coupling of an organoboron compound with an organic halide, catalyzed by a palladium complex. This reaction is highly valued for its mild reaction conditions and tolerance of a wide variety of functional groups. The Stille reaction , on the other hand, utilizes organostannanes as the coupling partners. researchgate.netresearchgate.net While organotin compounds have toxicity concerns, the Stille reaction remains a valuable tool for specific transformations where other methods may fail. researchgate.netresearchgate.net

The general catalytic cycle for these palladium-catalyzed cross-coupling reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron (Suzuki) or organotin (Stille) reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, regenerating the palladium(0) catalyst and forming the new carbon-carbon bond. youtube.com

By employing these and other modern synthetic methodologies, a diverse library of 5-substituted-1-methyl-1H-tetrazole derivatives can be generated. The table below illustrates the potential for diversification through various cross-coupling partners.

| Coupling Reaction | Coupling Partner | Resulting Derivative Class |

| Suzuki | Arylboronic acids | 5-Aryl-1-methyl-1H-tetrazoles |

| Suzuki | Heteroarylboronic acids | 5-Heteroaryl-1-methyl-1H-tetrazoles |

| Stille | Vinylstannanes | 5-Vinyl-1-methyl-1H-tetrazoles |

| Stille | Alkynylstannanes | 5-Alkynyl-1-methyl-1H-tetrazoles |

| Buchwald-Hartwig | Amines | 5-Amino-1-methyl-1H-tetrazoles |

| Sonogashira | Terminal alkynes | 5-Alkynyl-1-methyl-1H-tetrazoles |

Future challenges in this area involve the development of more sustainable and versatile catalytic systems, including the use of earth-abundant metals and ligands that can facilitate challenging cross-coupling reactions with high efficiency and selectivity.

Interdisciplinary Research Opportunities Involving Tetrazole Chemistry

The unique properties of the tetrazole ring, combined with the synthetic versatility of this compound, open up a wide range of interdisciplinary research opportunities.

In Medicinal Chemistry:

The tetrazole moiety is a well-established bioisostere for the carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in drug candidates. researchgate.netacs.org The ability to functionalize the 5-position of the tetrazole ring allows for the fine-tuning of a molecule's interaction with biological targets. Starting from this compound, medicinal chemists can design and synthesize novel compounds for a variety of therapeutic areas, including:

Anticancer Agents: The tetrazole scaffold is found in a number of compounds with antiproliferative activity.

Antibacterial and Antifungal Agents: Tetrazole derivatives have shown promise as antimicrobial agents. researchgate.net

Central Nervous System (CNS) Disorders: The physicochemical properties of tetrazoles make them suitable for targeting receptors in the CNS.

In Materials Science:

The high nitrogen content and thermal stability of the tetrazole ring make it an attractive building block for energetic materials. researchgate.netrsc.org The introduction of different functional groups at the 5-position can be used to modulate the energetic properties, such as density, heat of formation, and sensitivity. Research in this area could lead to the development of new, high-performance, and safer energetic materials. researchgate.netrsc.org

Furthermore, the coordinating ability of the nitrogen atoms in the tetrazole ring makes it a valuable ligand for the construction of metal-organic frameworks (MOFs). These materials have potential applications in gas storage, catalysis, and sensing. The functionalization of the tetrazole ligand, which can be achieved starting from this compound, allows for the tuning of the MOF's properties.

The primary challenge in fostering these interdisciplinary collaborations is bridging the knowledge gap between different scientific fields. Effective communication and a shared understanding of the goals and methodologies are crucial for success.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-bromo-1-methyl-1H-tetrazole, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via bromination of 1-methyl-1H-tetrazole using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide) in carbon tetrachloride. Post-reaction, purification via silica gel column chromatography with dichloromethane/hexane eluent ensures purity . Characterization should include -NMR and FT-IR to confirm substitution patterns and bromine integration .

Q. How can researchers confirm the regioselective alkylation of the tetrazole ring in this compound?

- Methodological Answer : Regioselectivity (N1 vs. N2 alkylation) is influenced by reaction conditions. For example, using bulky alkylating agents or polar aprotic solvents (e.g., DMF) favors N1 substitution. Monitoring via -NMR can distinguish products: N1-alkylated derivatives show distinct deshielding of the methyl group adjacent to the tetrazole ring .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to potential acute toxicity (oral, skin, and eye irritation), use PPE (gloves, goggles) and work in a fume hood. Storage should be in a cool, dry environment away from oxidizing agents. Refer to SDS guidelines for similar tetrazole derivatives, which recommend emergency washing with water and medical consultation upon exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported yields for bromination reactions of 1-methyl-1H-tetrazole?

- Methodological Answer : Discrepancies in yields often arise from radical initiator efficiency or solvent choice. Systematic optimization (e.g., varying NBS stoichiometry, initiator loading, or switching to acetonitrile as solvent) can improve reproducibility. Kinetic studies via in-situ FT-IR monitoring may identify side reactions (e.g., debromination) .

Q. What mechanistic insights explain the regioselectivity challenges during alkylation of this compound?

- Methodological Answer : Density functional theory (DFT) calculations reveal that steric hindrance and electronic effects govern alkylation sites. For instance, electron-withdrawing bromine at C5 increases N1 reactivity, but bulky alkyl halides may favor N2 due to transition-state steric effects. Experimental validation via Hammett plots or kinetic isotope effects can further elucidate pathways .

Q. How can this compound be utilized in designing bioactive analogs for medicinal chemistry studies?

- Methodological Answer : The bromine atom serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups, enabling structure-activity relationship (SAR) studies. For example, coupling with boronic acids generates analogs for screening as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators . Bioactivity assays should include cytotoxicity profiling (e.g., MTT assays) and target-binding studies (SPR or ITC) .

Q. What advanced techniques are recommended for resolving crystallographic ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction with SHELXL refinement is critical. For twinned crystals or poor resolution, high-pressure freezing or synchrotron radiation improves data quality. Computational tools (e.g., Mercury CSD) aid in analyzing packing interactions, such as halogen bonding between bromine and adjacent aromatic systems .

Q. How can researchers address discrepancies in spectroscopic data for brominated tetrazole derivatives?

- Methodological Answer : Contradictions in -NMR shifts may arise from solvent polarity or tautomeric equilibria. Standardize conditions (e.g., DMSO-d6 for H-bond suppression) and employ 2D NMR (HSQC, HMBC) to assign signals unambiguously. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.